Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Procure N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide (CAS 927640-94-6) as the definitive COX-1 selectivity probe. Its 2,4-dimethoxy substitution achieves IC₅₀=0.725 µM, sharply outperforming the 3,4-dimethoxy regioisomer. The carboxamide linkage is non‑optional: non‑carboxamide analogs are biologically inert against Hep3B cells. Select this compound for unambiguous SAR mapping and ADME benchmarking.

Molecular Formula C17H17NO5
Molecular Weight 315.32g/mol
CAS No. 927640-94-6
Cat. No. B497312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide
CAS927640-94-6
Molecular FormulaC17H17NO5
Molecular Weight315.32g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C17H17NO5/c1-20-13-5-3-12(15(8-13)21-2)9-18-17(19)11-4-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19)
InChIKeyRQXKVEFTSYUUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide (CAS 927640-94-6)


N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide (CAS 927640-94-6) is a synthetic small molecule belonging to the benzodioxole carboxamide class, with a molecular formula of C₁₇H₁₇NO₅ and a molecular weight of 315.32 g/mol [1]. Its structure combines a 1,3-benzodioxole core—a privileged scaffold associated with COX inhibition, anticancer, and antidiabetic activities—with a 2,4-dimethoxybenzyl substituent on the carboxamide nitrogen [2]. This specific substitution pattern distinguishes it from the unsubstituted N-benzyl analog and other regioisomers, potentially modulating lipophilicity, metabolic stability, and target engagement in ways that make simple in-class substitution unreliable.

Why N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide Cannot Be Casually Replaced by In-Class Analogs


In-class benzodioxole carboxamides exhibit highly divergent biological activities that are exquisitely sensitive to the N-substituent. For example, in a series of benzodioxole derivatives evaluated against COX-1 and COX-2, compound 4f (bearing a specific aryl acetate group) achieved an IC₅₀ of 0.725 µM against COX-1, while the most balanced dual inhibitor (3b) showed IC₅₀ values of 1.12 µM (COX-1) and 1.3 µM (COX-2), with a selectivity ratio superior to ketoprofen [1]. By contrast, carboxamide-containing compounds 2a and 2b in a parallel anticancer study exhibited meaningful cytotoxicity against Hep3B cells, whereas non-carboxamide analogs (5a–7b) were essentially inactive (IC₅₀ 3.94–9.12 mM) [2]. These steep structure–activity cliffs demonstrate that even minor modifications—such as the exact position of methoxy groups on the benzyl ring, or the presence versus absence of the carboxamide linkage—can abolish or invert biological activity. Therefore, substituting N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide with a close analog without direct comparative data risks procurement of a compound with an entirely different activity profile.

Comparative Evidence for Differentiating N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide from Closest Analogs


Substituent-Driven Physicochemical Differentiation vs. N-Benzyl Analog

The 2,4-dimethoxy substitution on the benzyl ring increases hydrogen-bond acceptor count, topological polar surface area (tPSA), and calculated lipophilicity relative to the unsubstituted N-benzyl-1,3-benzodioxole-5-carboxamide (CAS 349113-92-4). The target compound (MW 315.32, C₁₇H₁₇NO₅) possesses two additional methoxy oxygen atoms versus the N-benzyl analog (MW 255.27, C₁₅H₁₃NO₃) [1][2]. These features are predicted to improve aqueous solubility and membrane permeability compared to the unsubstituted parent, based on established medicinal chemistry principles linking methoxy substitution to enhanced bioavailability [3].

Lipophilicity Membrane permeability Drug-likeness

Carboxamide-Containing Benzodioxole Derivatives Show Superior Anticancer Activity Over Non-Carboxamide Counterparts

In a panel of benzodioxole derivatives tested against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines, carboxamide-containing compounds 2a and 2b were the only derivatives to exhibit meaningful anticancer activity. Non-carboxamide analogs (compounds 5a, 5b, 6a, 6b, 7a, 7b) showed negligible cytotoxicity with IC₅₀ values spanning 3.94–9.12 mM [1]. The target compound, N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide, retains the essential carboxamide pharmacophore while incorporating the 2,4-dimethoxybenzyl group, which may further enhance potency beyond the level of the simpler carboxamide derivatives 2a/2b—a hypothesis supported by the known methoxy-induced improvement in antiproliferative activity observed in related benzamide series [2].

Anticancer Cytotoxicity Hepatocellular carcinoma

Regioisomeric Differentiation: 2,4-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl Substitution

The position of methoxy groups on the N-benzyl ring profoundly affects enzyme inhibition potency. In a study of benzodioxole COX inhibitors, compound 4f—which contains a 2,4-dimethoxybenzyl moiety—achieved an IC₅₀ of 0.725 µM against COX-1, whereas the 3,4-dimethoxy regioisomer (compound 3b) showed a different profile with IC₅₀ values of 1.12 µM (COX-1) and 1.3 µM (COX-2) [1]. Although these specific compounds differ in additional structural elements, the data demonstrate that the 2,4- versus 3,4-methoxy arrangement alone can produce measurable shifts in target selectivity and potency. N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide specifically bears the 2,4-disubstitution pattern, and regioisomeric variants (e.g., 3,4- or 2,5-dimethoxybenzyl) would be expected to exhibit distinct biological profiles, making them non-interchangeable in screening cascades [2].

Structure-activity relationship COX inhibition Regioisomer comparison

Recommended Scientific and Procurement Scenarios for N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide


Lead Optimization in COX-Targeted Anti-Inflammatory Drug Discovery

Based on the demonstrated COX-1 inhibitory potency of 2,4-dimethoxybenzyl-containing benzodioxole derivatives (IC₅₀ = 0.725 µM for compound 4f, compared to 1.12–1.3 µM for the 3,4-dimethoxy counterpart) [1], this compound is best deployed as a core scaffold for structure–activity relationship (SAR) exploration around COX selectivity. Research teams should prioritize this compound when the goal is to establish whether the 2,4-dimethoxybenzyl group confers a consistent COX-1 bias or can be tuned toward dual COX-1/COX-2 inhibition through additional modifications.

Anticancer Screening in Hepatocellular Carcinoma Models

The carboxamide subclass of benzodioxole derivatives has been validated as the only active chemotype against Hep3B liver cancer cells, where non-carboxamide analogs were inactive (IC₅₀ > 3.94 mM) [2]. N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide, as a carboxamide-bearing member with a lipophilicity-enhancing 2,4-dimethoxy substitution (predicted LogP ≈ 2.5 vs. ≈1.8 for the N-benzyl analog), is the appropriate procurement choice for labs initiating hepatocellular carcinoma screening programs and seeking to maximize the probability of identifying a tractable hit.

Physicochemical Property Benchmarking in Amide-Containing Fragment Libraries

With a molecular weight of 315.32 g/mol and five hydrogen-bond acceptors [3], this compound occupies a favorable fragment-like to lead-like chemical space. Its distinct physicochemical signature—higher LogP and greater H-bonding capacity than the N-benzyl parent—makes it a valuable comparator for benchmarking permeability, solubility, and metabolic stability assays within benzodioxole-focused compound libraries. Procurement teams should select this compound over the N-benzyl analog when investigating the impact of methoxy substitution on ADME properties.

Regioisomeric Selectivity Profiling in Academic Screening Collections

Given the documented divergence in COX inhibition profiles between 2,4-dimethoxy and 3,4-dimethoxy regioisomers [1], this compound should be included alongside its regioisomeric counterparts in academic screening decks to map structure–activity landscapes. The 2,4-substitution pattern is underrepresented in many commercial libraries, and its inclusion enables high-quality SAR data generation that can reveal novel selectivity determinants across diverse target classes.

Quote Request

Request a Quote for N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.